(1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL
Description
(1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a 4-ethylphenyl substituent at the 1-position and a hydroxyl group at the 2-position of the propan-2-ol backbone. For instance, related compounds with aryl substituents, such as the fluorfenicol intermediate (1R,2R)-2-amino-1-(4-(methylsulfonyl)phenyl)-1,3-propanediol, demonstrate significant antibacterial activity due to their ability to inhibit bacterial protein synthesis .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(4-ethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11+/m1/s1 |
InChI Key |
FLLQNJUBTZDIBV-KCJUWKMLSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reductive Amination
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Catalysts | Stereoselectivity | Advantages | Limitations |
|---|---|---|---|---|
| Asymmetric Reductive Amination | Chiral Rh/Ru/Ir catalysts, H₂, ammonia | High (>90% ee) | One-step amination and reduction | Requires expensive catalysts |
| Chiral Auxiliary Addition | Organometallic reagents, chiral auxiliaries | High (>95% ee) | High stereocontrol | Multi-step, auxiliary removal |
| Enzymatic Resolution/Biocatalysis | Transaminases, alcohol dehydrogenases | Very high (>99% ee) | Environmentally friendly | Substrate specificity limits |
| Phthalimide Protection/Deprotection | Phthalimide bromides, K₂CO₃, hydrazine | Moderate to high | Versatile for aromatic substitutions | Additional protection steps |
Research Findings and Optimization Notes
- Studies indicate that the choice of chiral ligand in reductive amination critically affects enantiomeric excess and yield. For (1R,2R) configuration, ligands inducing (R)-selectivity at C1 are preferred.
- Enzymatic methods provide excellent enantioselectivity but may require optimization of pH, temperature, and cofactor regeneration for industrial scalability.
- The phthalimide protection strategy facilitates handling of sensitive amine intermediates and allows modular synthesis of analogues with varied aromatic substitutions.
- Reaction conditions such as solvent polarity, temperature, and hydrogen pressure have been optimized to balance reaction rate and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield the corresponding ketone, while substitution reactions can yield various halides or esters.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand for studying enzyme-substrate interactions. Its structural features allow it to interact with various biological targets, making it useful for probing biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its chiral nature and functional groups make it a candidate for the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The ethyl-substituted phenyl ring can interact with hydrophobic pockets in proteins, further modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Molecular weight inferred from analog (1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL .
Structural and Electronic Effects
- 4-Ethylphenyl vs. Halogen-Substituted Analogs: The ethyl group in the target compound is electron-donating, increasing electron density on the aromatic ring, which may enhance interactions with hydrophobic pockets in biological targets.
- Steric Considerations : The tert-butyl group in creates significant steric hindrance, likely reducing binding affinity to flat receptor sites compared to the less bulky ethyl group.
- Heteroaromatic vs. Phenyl Rings : The furyl-substituted analog exhibits distinct electronic properties due to the oxygen atom in the ring, enabling hydrogen bonding and π-π stacking interactions absent in purely phenyl-based compounds.
Biological Activity
(1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL is a chiral amino alcohol with the molecular formula CHNO and a molar mass of approximately 179.26 g/mol. This compound possesses both an amino group and a hydroxyl group, which contribute to its unique chemical properties and biological activities. The stereochemistry of this compound plays a crucial role in its interactions with biological systems, influencing its potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound includes:
- Amino Group (-NH)
- Hydroxyl Group (-OH)
- Ethyl-substituted Phenyl Ring
These features enable the compound to engage with specific molecular targets, potentially modulating various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Enzyme Inhibition:
The compound has been studied for its ability to inhibit specific enzymes, which can lead to alterations in metabolic pathways. This inhibition may have implications in treating diseases where enzyme activity is dysregulated.
2. Receptor Interactions:
this compound can interact with various receptors, influencing cellular signaling pathways. Such interactions are crucial for developing drugs targeting specific receptor-mediated actions.
3. Therapeutic Potential:
The compound is being explored for its potential analgesic and anti-inflammatory effects. These properties make it a candidate for further pharmacological studies aimed at treating pain and inflammation-related conditions.
Research Findings
Several studies have evaluated the biological activity and potential applications of this compound:
Case Studies
Case Study 1: Analgesic Properties
In a study examining the analgesic effects of this compound, researchers found that the compound significantly reduced pain responses in animal models. This effect was attributed to its ability to inhibit pain-related pathways.
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced inflammation models. Results indicated that this compound effectively reduced inflammatory markers, suggesting its potential as an anti-inflammatory agent.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes: The compound's functional groups allow it to bind to active sites on enzymes, inhibiting their activity.
- Receptor Modulation: By binding to specific receptors, it can alter downstream signaling pathways, affecting cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
